

2-Chlorobenzonitrile chemical properties

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Compound of Interest

Compound Name: 2-Chlorobenzonitrile

Cat. No.: B047944

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Core Chemical and Physical Properties

2-Chlorobenzonitrile (o-Chlorobenzonitrile) is a white to pale yellow crystalline solid.[1][2] It is an organic compound produced industrially through the ammoxidation of 2-chlorotoluene.[3] This compound serves as a crucial precursor in the synthesis of various commercial products, including dyes and pharmaceuticals.[3][4]

Compound Identification

The following table summarizes the key identifiers for **2-Chlorobenzonitrile**.

| Identifier | Value |
|-------------------|---------------------------------------|
| IUPAC Name | 2-chlorobenzonitrile[5] |
| CAS Number | 873-32-5[2] |
| Molecular Formula | C ₇ H ₄ ClN[2] |
| Molecular Weight | 137.57 g/mol [2] |
| InChI Key | NHWQMJMIYICNBP-UHFFFAOYSA-N[6] |
| SMILES | <chem>C1=CC=C(C(=C1)C#N)Cl</chem> [5] |
| EC Number | 212-836-5[3] |
| PubChem CID | 13391[5] |

Physicochemical Properties

Quantitative physical and chemical properties of **2-Chlorobenzonitrile** are detailed below.

| Property | Value |
|----------------|--|
| Appearance | White to pale yellow crystalline powder/solid[1] [2] |
| Melting Point | 43-46 °C[4] |
| Boiling Point | 232 °C[4] |
| Density | ~1.18 - 1.23 g/cm ³ |
| Solubility | Sparingly soluble in water; soluble in organic solvents like alcohol and ether.[1] |
| Vapor Pressure | 0.06 mbar @ 20 °C |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of **2-Chlorobenzonitrile**.

| Spectroscopy Type | Key Peaks / Data |
|------------------------|---|
| ¹ H NMR | Spectra available, showing characteristic aromatic proton signals.[6] |
| ¹³ C NMR | Spectra available, showing characteristic aromatic and nitrile carbon signals.[7] |
| Infrared (IR) | Key absorptions include C≡N stretch (nitrile), C-Cl stretch, and aromatic C-H and C=C vibrations.[8][9] A peak at 795 cm ⁻¹ corresponds to the chloride group. |
| Mass Spectrometry (EI) | Molecular Ion (M ⁺) peak at m/z = 137. Other significant fragments observed at m/z = 139 (isotope peak) and 102.[5][10] |

Reactivity and Stability

Chemical Stability: **2-Chlorobenzonitrile** is stable under recommended storage conditions, which are typically below +30°C in a dry, well-ventilated area.^[4]

Reactivity: As an activated aryl chloride and a nitrile, it undergoes various chemical transformations.^[4]

- Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, strong acids, and strong reducing agents.
- Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of hydrogen chloride, nitrogen oxides, and cyanides.
- Key Reactions: It is a valuable intermediate for nucleophilic substitution, reduction, and hydrolysis reactions.^[4] It is commonly used in Palladium-catalyzed direct arylation of heteroaromatics.^[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-Chlorobenzonitrile** are provided below.

Synthesis Protocol: From o-Chlorobenzoic Acid and Urea

This method involves the reaction of o-chlorobenzoic acid with urea.^[1]

Materials:

- o-Chlorobenzoic acid
- Urea
- Sulfamic acid (catalyst)
- 3% Ammonia solution

- Water

Procedure:

- Mix o-chlorobenzoic acid, sulfamic acid, and urea in a reaction vessel.
- Heat the mixture to approximately 140°C with stirring until it melts.
- A vigorous reaction will occur, causing the temperature to rise automatically to 220-230°C. Maintain this temperature for 2 hours. A large amount of gas will be evolved during this step.
- After the reaction is complete, cool the mixture to below 15°C.
- Filter the solid product.
- Wash the collected solids with a 3% ammonia solution and then with water until the washings are neutral.
- Dry the final product to obtain **2-chlorobenzonitrile**.[\[1\]](#)

Synthesis Protocol: Ammoxidation of 2-Chlorotoluene

This is a primary industrial method for producing **2-Chlorobenzonitrile**.[\[2\]](#)[\[11\]](#)

Materials:

- 2-Chlorotoluene
- Ammonia
- Air (as oxidant)
- V_2O_5/Al_2O_3 catalyst

Procedure:

- Prepare a V_2O_5/Al_2O_3 catalyst via the wet impregnation method. A 10 wt% V_2O_5 loading is often optimal.[\[11\]](#)

- Pack the catalyst into a fixed-bed reactor.
- Introduce a gaseous mixture of 2-chlorotoluene, ammonia, and air into the reactor at atmospheric pressure.
- Maintain the reaction temperature in the optimal range for the catalyst (typically determined experimentally).
- The product, **2-chlorobenzonitrile**, is formed in a single step through catalytic ammoxidation.[\[11\]](#)
- The product stream is cooled, and the solid **2-chlorobenzonitrile** is collected and purified, often by recrystallization from an alcohol-water mixture.[\[4\]](#)

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for identifying and quantifying **2-Chlorobenzonitrile**.[\[12\]](#)

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 7010B MS).[\[13\]](#)
- Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 μ m) or similar non-polar column.[\[14\]](#)

Sample Preparation:

- Accurately weigh a sample of **2-Chlorobenzonitrile** and dissolve it in a suitable organic solvent (e.g., methanol or hexane).
- Perform serial dilutions to prepare calibration standards and a sample for injection.
- Filter the final solution through a 0.22 μ m syringe filter into a GC vial.

GC-MS Conditions:

- Injector Temperature: 250°C

- Injection Mode: Splitless (1 μ L injection volume)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 1 minute
 - Ramp to 150°C at 25°C/min
 - Ramp to 280°C at 10°C/min, hold for 5 minutes
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Impact (EI) at 70 eV
- Scan Range: 35-250 amu

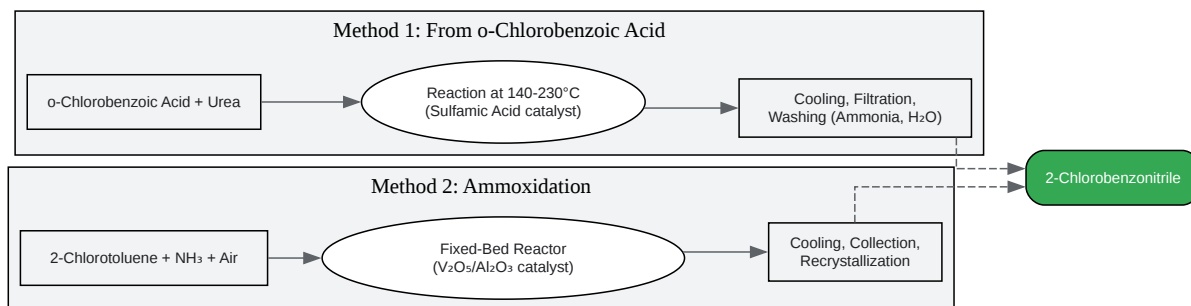
Biological Activity and Relevance in Drug Development

2-Chlorobenzonitrile is a key intermediate in the synthesis of various pharmaceuticals.^{[15][16]} It is a building block for the antimalarial drug nitroquine and is used in the creation of compounds with potential anti-inflammatory and analgesic properties.^{[4][12]}

While the specific signaling pathways for **2-Chlorobenzonitrile** are not extensively documented, its derivatives are known to exhibit anti-inflammatory effects.^[4] The mechanism for related compounds often involves the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory and anti-inflammatory cytokines.^{[17][18]}

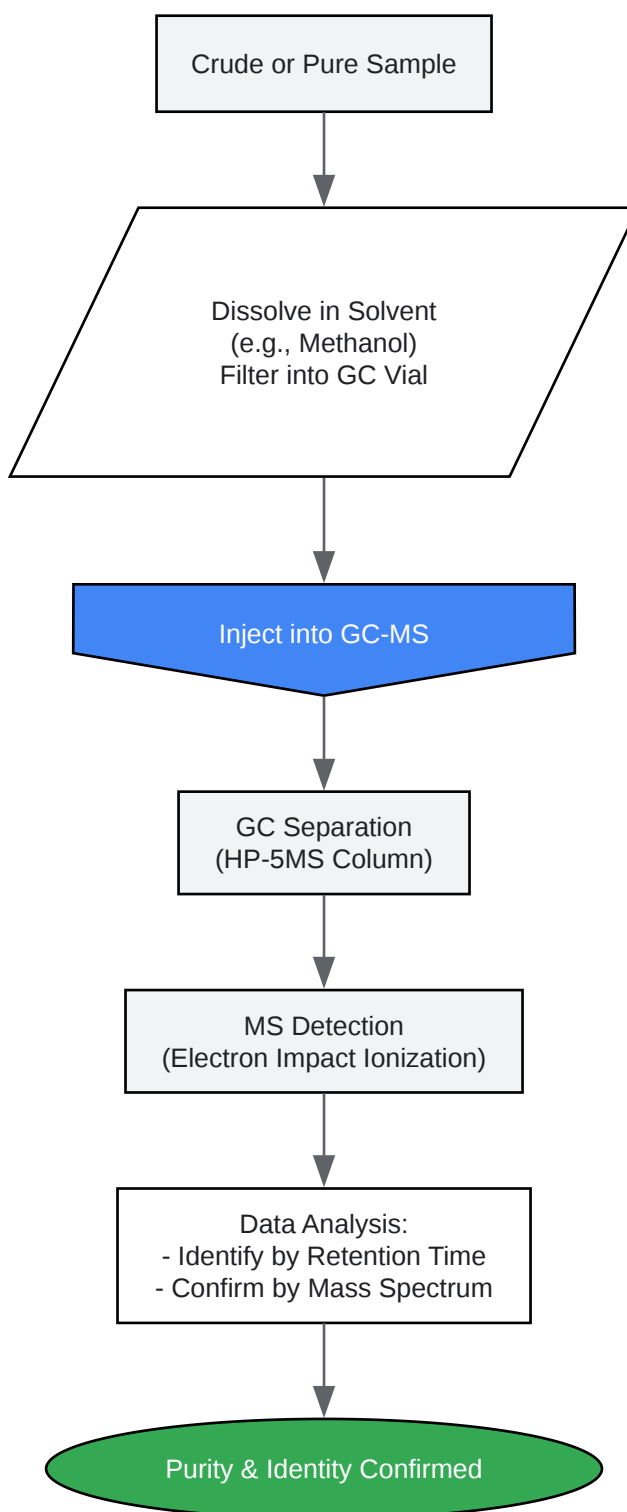
Visualized Workflows and Pathways

The following diagrams illustrate key processes related to **2-Chlorobenzonitrile**.



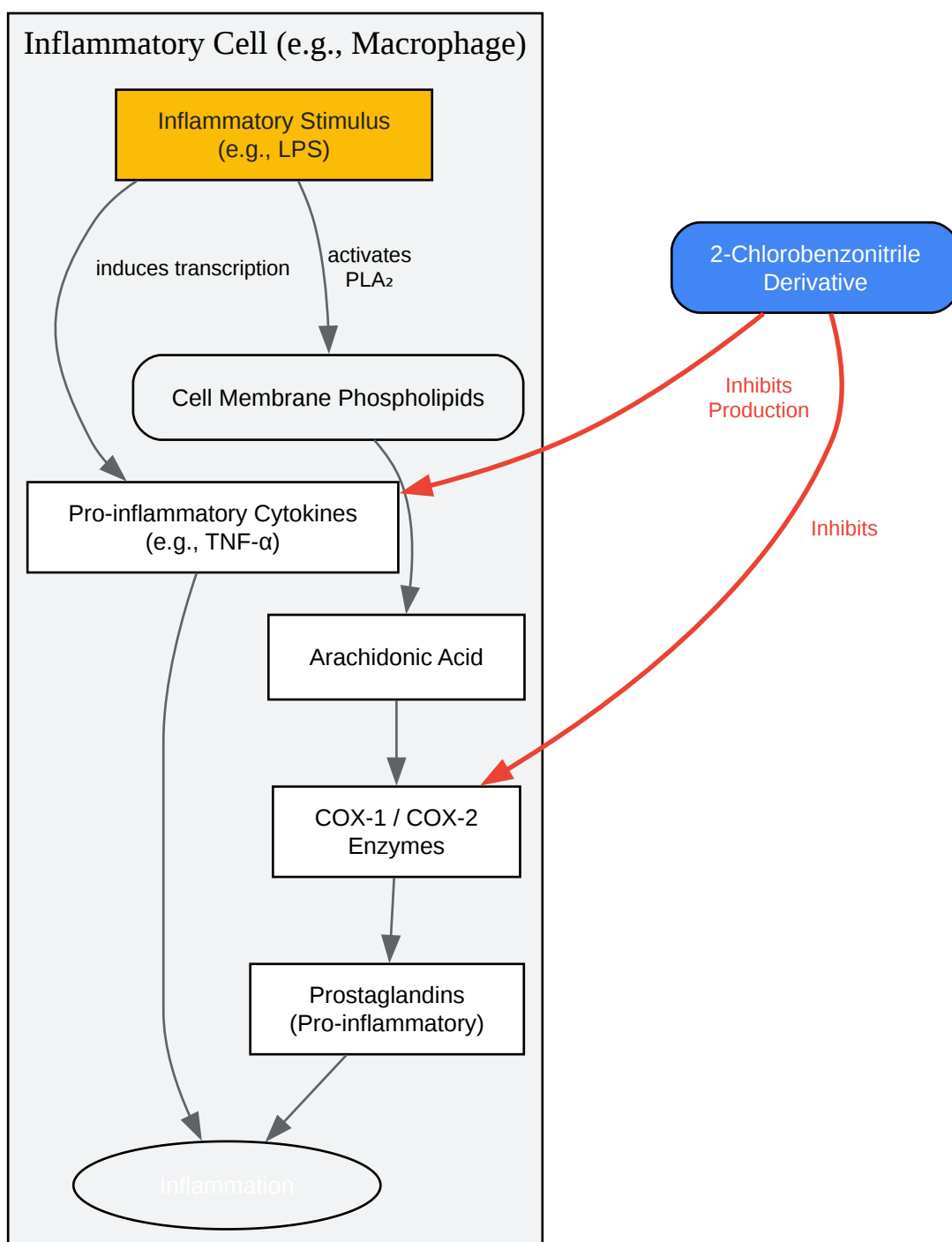
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Caption: Comparative workflow of the two primary synthesis routes for **2-Chlorobenzonitrile**.



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Caption: Standard experimental workflow for the GC-MS analysis of **2-Chlorobenzonitrile**.



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Caption: Hypothetical anti-inflammatory signaling pathway modulated by **2-Chlorobenzonitrile** derivatives.

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